molecular formula C25H24O11 B12292512 2-(3,4-Bis(acetoxy)phenyl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triyltriacetate CAS No. 84282-42-8

2-(3,4-Bis(acetoxy)phenyl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triyltriacetate

Cat. No.: B12292512
CAS No.: 84282-42-8
M. Wt: 500.4 g/mol
InChI Key: BKYWAYNSDFXIPL-UHFFFAOYSA-N
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Description

(-)-Epicatechin-pentaacetate: is a derivative of (-)-epicatechin, a naturally occurring flavonoid found in various plants, including tea, cocoa, and certain fruits. This compound is characterized by the presence of five acetate groups attached to the epicatechin molecule, enhancing its chemical stability and modifying its biological activity. (-)-Epicatechin-pentaacetate has garnered interest in scientific research due to its potential health benefits and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-epicatechin-pentaacetate typically involves the acetylation of (-)-epicatechin. The process begins with the extraction of (-)-epicatechin from natural sources, followed by its reaction with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions, usually at room temperature, to ensure complete acetylation. The product is then purified using chromatographic techniques to obtain pure (-)-epicatechin-pentaacetate.

Industrial Production Methods: On an industrial scale, the production of (-)-epicatechin-pentaacetate follows similar principles but is optimized for large-scale operations. The process involves the use of larger reaction vessels, automated control systems for precise temperature and reaction time management, and advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: (-)-Epicatechin-pentaacetate undergoes various chemical reactions, including:

    Reduction: The compound can be reduced to its corresponding alcohols or other reduced forms.

    Substitution: Acetate groups can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of alcohols or other reduced forms.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

Chemistry: (-)-Epicatechin-pentaacetate is used as a model compound in studying the chemical behavior of flavonoids. Its stability and reactivity make it suitable for various analytical techniques, including spectroscopy and chromatography.

Biology: In biological research, (-)-Epicatechin-pentaacetate is investigated for its antioxidant properties. It is used in cell culture studies to understand its effects on cellular oxidative stress and its potential protective effects against oxidative damage.

Medicine: The compound is explored for its potential therapeutic benefits, including anti-inflammatory, cardioprotective, and neuroprotective effects. It is studied in preclinical models to evaluate its efficacy in preventing or treating various diseases.

Industry: (-)-Epicatechin-pentaacetate finds applications in the food and cosmetic industries. It is used as an additive in functional foods and beverages for its potential health benefits. In cosmetics, it is incorporated into formulations for its antioxidant properties.

Mechanism of Action

The mechanism of action of (-)-Epicatechin-pentaacetate involves its interaction with various molecular targets and pathways. The compound exerts its effects primarily through its antioxidant activity, scavenging free radicals and reducing oxidative stress. It also modulates signaling pathways involved in inflammation, apoptosis, and cell survival. Key molecular targets include enzymes such as cyclooxygenase (COX) and nitric oxide synthase (NOS), as well as transcription factors like nuclear factor-kappa B (NF-κB).

Comparison with Similar Compounds

    (-)-Epicatechin: The parent compound, lacking the acetate groups, with similar but less stable properties.

    (-)-Epigallocatechin: Another flavonoid with additional hydroxyl groups, offering different biological activities.

    (-)-Epicatechin-gallate: A derivative with a gallate group, exhibiting enhanced antioxidant properties.

Uniqueness: (-)-Epicatechin-pentaacetate stands out due to its enhanced stability and modified biological activity compared to its parent compound and other derivatives. The presence of acetate groups not only increases its chemical stability but also influences its interaction with biological targets, potentially leading to unique therapeutic benefits.

Properties

IUPAC Name

[5,7-diacetyloxy-2-(3,4-diacetyloxyphenyl)-3,4-dihydro-2H-chromen-3-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24O11/c1-12(26)31-18-9-21(33-14(3)28)19-11-24(35-16(5)30)25(36-22(19)10-18)17-6-7-20(32-13(2)27)23(8-17)34-15(4)29/h6-10,24-25H,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYWAYNSDFXIPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2=C(C=C(C=C2OC(=O)C)OC(=O)C)OC1C3=CC(=C(C=C3)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301004591
Record name 2-[3,4-Bis(acetyloxy)phenyl]-3,4-dihydro-2H-1-benzopyran-3,5,7-triyl triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301004591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84282-42-8
Record name 2H-1-Benzopyran-3,5,7-triol, 2-[3,4-bis(acetyloxy)phenyl]-3,4-dihydro-, 3,5,7-triacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84282-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,4-Bis(acetoxy)phenyl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triyltriacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084282428
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[3,4-Bis(acetyloxy)phenyl]-3,4-dihydro-2H-1-benzopyran-3,5,7-triyl triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301004591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[3,4-bis(acetoxy)phenyl]-3,4-dihydro-2H-1-benzopyran-3,5,7-triyl triacetate
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